Lipophilicity (XLogP3): Comparison with Non-chlorinated Analog
The target compound's calculated XLogP3 is 5.1 . This value reflects the combined lipophilic contribution of three chlorine atoms arranged in a specific 2,3-dichlorophenyl and 5-chloro pattern. In comparison, the non-chlorinated analog, 3-phenylbenzoic acid (biphenyl-3-carboxylic acid, CAS 716-76-7), has a predicted XLogP3 of approximately 3.0 (Source: PubChem). This demonstrates that the specific chlorination pattern of 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid increases lipophilicity by approximately 2.1 log units, a substantial difference that can critically influence membrane permeability and target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | 3-Phenylbenzoic acid (XLogP3 ~3.0, PubChem-predicted) |
| Quantified Difference | ~2.1 log units higher |
| Conditions | Calculated partition coefficient (XLogP3); in silico prediction. |
Why This Matters
A 2.1 log unit difference in XLogP3 translates to a theoretically 100-fold difference in partition coefficient, which directly impacts a compound's ADME profile and is a primary differentiator for researchers selecting building blocks for drug discovery.
